molecular formula C17H9FN2O3 B2511314 3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 314030-39-2

3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2511314
CAS No.: 314030-39-2
M. Wt: 308.268
InChI Key: XXHGFMGNDOUMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a chromen-2-one core structure, which is fused with an oxadiazole ring and substituted with a fluorophenyl group

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that similar compounds can act as norepinephrine-dopamine releasing agents . This suggests that 3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one might interact with its targets, leading to changes in neurotransmitter levels.

Biochemical Pathways

Similar compounds have been found to have antiviral activity , suggesting that this compound might affect viral replication pathways

Pharmacokinetics

Similar compounds have been found to have potencies comparable to cocaine , suggesting that this compound might have significant bioavailability and could be rapidly absorbed and distributed in the body.

Result of Action

Similar compounds have been found to have antiviral activity , suggesting that this compound might inhibit viral replication at the molecular level and prevent the spread of the virus at the cellular level.

Action Environment

The stability of similar compounds has been discussed , suggesting that this compound might also be stable under various environmental conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 3-fluorobenzohydrazide can be reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring.

    Coupling with chromen-2-one: The oxadiazole intermediate is then coupled with a chromen-2-one derivative through a condensation reaction. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Scaling up the reaction: Ensuring that the reaction conditions are suitable for large-scale production, such as maintaining temperature control and efficient mixing.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

    Catalyst recovery and reuse: Developing methods to recover and reuse catalysts to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxadiazole or chromen-2-one rings.

    Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Materials Science: It is explored for its use in the development of fluorescent probes and sensors due to its unique photophysical properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Similar structure but with a different position of the fluorine atom.

    3-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Similar structure but with a chlorine substituent instead of fluorine.

Uniqueness

3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is unique due to the specific position of the fluorine atom, which can influence its chemical reactivity and biological activity. The presence of the oxadiazole ring also contributes to its distinct properties compared to other chromen-2-one derivatives.

Properties

IUPAC Name

3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9FN2O3/c18-12-6-3-5-11(8-12)15-19-20-16(23-15)13-9-10-4-1-2-7-14(10)22-17(13)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHGFMGNDOUMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.